molecular formula C11H11NO2 B1356820 6,8-Dimethoxyquinoline CAS No. 111454-91-2

6,8-Dimethoxyquinoline

Cat. No. B1356820
M. Wt: 189.21 g/mol
InChI Key: LFTUQWJAYWMNAE-UHFFFAOYSA-N
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Description

6,8-Dimethoxyquinoline is a quinoline derivative . It is a nitrogen-containing heterocyclic molecule that has emerged as an important scaffold in medicinal chemistry due to its diverse pharmacological effects .


Synthesis Analysis

The synthesis of 6,8-Dimethoxyquinoline involves various chemical reactions. A short and easy route is described for 6,8-disubstituted derivatives of quinoline and 1,2,3,4-tetrahydroquinoline from 6,8-dibromoquinolines by various substitution reactions . Copper-promoted substitution of 6,8-dibromide produced monomethoxides . Several 6,8-disubstituted quinolines were obtained by treatment of 6,8-dibromoquinoline with n-BuLi followed by trapping with an electrophile .


Molecular Structure Analysis

The molecular structure of 6,8-Dimethoxyquinoline consists of a quinoline core with methoxy groups attached at the 6 and 8 positions .


Chemical Reactions Analysis

Quinoline and its derivatives undergo various chemical reactions. They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,8-Dimethoxyquinoline include its molecular weight, which is 223.66 g/mol .

Scientific Research Applications

Anticancer Activities

6,8-Dimethoxyquinoline has shown significant anticancer activities against various tumor cell lines, as demonstrated in a study involving the synthesis of 6,8-disubstituted derivatives of quinoline and 1,2,3,4-tetrahydroquinoline. This study highlights the promising therapeutic potential of 6,8-dimethoxyquinoline in cancer treatment (Ökten et al., 2013).

Antiprotozoal Activity

While the paper on 8-aminoquinoline therapy for latent malaria doesn't directly focus on 6,8-dimethoxyquinoline, it provides insights into the class of compounds to which it belongs. 8-aminoquinolines have been crucial in the treatment of malaria, indicating potential antiprotozoal applications of related compounds like 6,8-dimethoxyquinoline (Baird, 2019).

Antiproliferative Effect in Hepatic Carcinoma

A study on the antiproliferative action of an isolated compound from Mucuna pruriens seeds, similar in structure to 6,8-dimethoxyquinoline, showed significant effects against human hepatic carcinoma cell lines. This suggests the potential of 6,8-dimethoxyquinoline in hepatic cancer treatment (Kumar et al., 2016).

Synthetic Approach for Isoquinolines

Research into the synthesis of isoquinolines, including 6,8-dimethoxyquinoline, can provide a more efficient route for producing these compounds, which are useful in various scientific applications. A study demonstrated a ruthenium-catalyzed C–H activation strategy as an effective method in the synthesis of 6,8-dimethoxy-1,3-dimethylisoquinoline, highlighting the importance of synthetic chemistry in accessing these compounds for further research and development (Fonzo et al., 2019).

Antileishmanial Activity

Although not directly focusing on 6,8-dimethoxyquinoline, research on 8-aminoquinolines within human macrophages against Leishmania tropica provides a context for the potential use of similar compounds in treating leishmaniasis. This suggests a broader scope of antiprotozoal activity for quinoline derivatives (Berman & Lee, 1983).

Antiproliferative Activity in Colorectal Carcinoma

A study involving 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, structurally related to 6,8-dimethoxyquinoline, exhibited antiproliferative activity in colorectal carcinoma. This highlights the potential of similar compounds in the treatment of colorectal cancer [(Mishra et al., 2018)](https://consensus.app/papers/67dimethoxy1234tetrahydroisoquinoline3carboxylic-mishra/71f186846b27534284532f15fff673ca/?utm_source=chatgpt).

Hepatocellular Carcinoma Treatment

Similar to 6,8-dimethoxyquinoline, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid has been evaluated for its antiproliferative action in hepatocarcinogenic rats. This research underscores the potential of quinoline derivatives in the treatment of hepatocellular carcinoma, suggesting a possible application for 6,8-dimethoxyquinoline in this area (Kumar et al., 2017).

Anticonvulsant Activity

In a study focusing on the synthesis and evaluation of anticonvulsant activity of 6,8-dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline, this compound demonstrated effectiveness against seizures in a PTZ-induced seizure model in mice. This indicates the potential of 6,8-dimethoxyquinoline derivatives in the development of anticonvulsant drugs (Pariyawongsakul et al., 2012).

Cytotoxicity Studies

Research into the cytotoxicity of various quinoline derivatives, including those structurally similar to 6,8-dimethoxyquinoline, has been conducted to assess their potential as anticancer agents. This research can inform the development of 6,8-dimethoxyquinoline for similar applications (Lee et al., 2000).

Analgesic and Anti-Inflammatory Effects

A recent study evaluated the analgesic and anti-inflammatory effects of a compound related to 6,8-dimethoxyquinoline, highlighting the potential of this class of compounds in pain management and inflammation reduction (Rakhmanova et al., 2022).

Safety And Hazards

6,8-Dimethoxyquinoline is classified as Acute toxicity, Oral (Category 3), H301, which means it is toxic if swallowed .

properties

IUPAC Name

6,8-dimethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-13-9-6-8-4-3-5-12-11(8)10(7-9)14-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTUQWJAYWMNAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592481
Record name 6,8-Dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dimethoxyquinoline

CAS RN

111454-91-2
Record name 6,8-Dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4-Dimethoxyaniline (20.0 g, 131 mmol), 8.70 mL (7.30 g, 131 mmol) acrolein and 500 mL 1 N HCl are refluxed for 30 min. The reaction mixture is cooled to 23° C., poured into 200 mL of vigorously stirring EtOAc, and neutralized with 10N NaOH. The resulting bi-phasic solution is stirred for 30 min and filtered through celite. The layers are separated, and the aqueous layer is extracted with 3×300 mL EtOAc. The combined organics are washed with 1×400 mL H2O, 1×400 mL brine, dried over MgSO4, filtered, and the volatiles are evaporated. Flash chromatography on SiO2, eluting with 4/1 EtOAc/hexanes containing 10% MeOH, gives 6.40 g (33.8 mmol, a 26% yield) of the title compound as an off-white solid. MS (ES) m/z 190 (MH)+.
Quantity
20 g
Type
reactant
Reaction Step One
Name
acrolein
Quantity
8.7 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
S Ökten, O Cakmak, R Erenler… - Turkish Journal of …, 2013 - journals.tubitak.gov.tr
A short and easy route is described for 6, 8-disubstituted derivatives of quinoline and 1, 2, 3, 4-tetrahydroquinoli-ne from 6, 8-dibromoquinolines 2 and 7 by various substitution reactions…
Number of citations: 57 journals.tubitak.gov.tr
S Ökten, A Aydın, ÜM Koçyiğit, O Çakmak… - Archiv der …, 2020 - Wiley Online Library
A series of substituted quinolines was screened for their antiproliferative, cytotoxic, antibacterial activities, DNA/protein binding affinity, and anticholinergic properties by using the 3‐(4,5‐…
Number of citations: 31 onlinelibrary.wiley.com
O Cakmak, S Ökten - Tetrahedron, 2017 - Elsevier
Simple synthetic methods are described for the synthesis of valuable polyfunctional brominated methoxyquinolines 10–13, 20–21, and 24–25. Three regioselective routes are described …
Number of citations: 12 www.sciencedirect.com
K Matsumura - Journal of the American Chemical Society, 1930 - ACS Publications
In the course of the study upon the physiological action of certain quinoline compounds, I attempted the synthesis of 6, 8-dimethoxyquino-line. 1 For this purpose, p-aminoresorcin …
Number of citations: 1 pubs.acs.org
TK Köprülü, S Ökten, Ş Tekin… - Journal of Biochemical …, 2019 - Wiley Online Library
Due to a great deal of biological activities, quinoline derivatives have drawn attention for synthesis and biological activities in the search for new anticancer drug development. In this …
Number of citations: 37 onlinelibrary.wiley.com
M Marin, P Tapaloaga, D Tapaloaga… - Abstracts/Journal of …, 2012 - researchgate.net
The aim of the research consisted in the study of digestive usage of two essential amino acids, lysine and methionine, to appreciate the influence of different levels of the same amino …
Number of citations: 5 www.researchgate.net
M Matsumoto, K Wada, K Urakawa, H Ishikawa - Organic letters, 2019 - ACS Publications
Intramolecular aromatic C–N bond formation reactions using electron-rich aromatic tethered boron-masking N-hydroxyamide as substrate were realized. These new C–N bond …
Number of citations: 13 pubs.acs.org
EG Brain, FP Doyle, MD Mehta, D Miller… - Journal of the …, 1963 - pubs.rsc.org
ACYLATION of 6-aminopenicillanic acid with a series of 2, 6-dialkoxybenzoyl chlorides to give 2, 6-dialkoxyphenylpenicillins was reported recent1y. l These products were relatively …
Number of citations: 17 pubs.rsc.org
H Kusama, Y Yamashita, K Uchiyama… - Bulletin of the Chemical …, 1997 - journal.csj.jp
Phenethyl ketone oximes are converted to quinolines by the treatment with tetrabutylammonium perrhenate, trifluoromethanesulfonic acid, and chloranil in refluxing 1,2-dichloroethane. …
Number of citations: 59 www.journal.csj.jp
CN Carrigan, RD Bartlett, CS Esslinger… - Journal of medicinal …, 2002 - ACS Publications
The vesicular glutamate transport (VGLUT) system selectively mediates the uptake of l-glutamate into synaptic vesicles. Uptake is linked to an H + -ATPase that provides coupling …
Number of citations: 95 pubs.acs.org

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